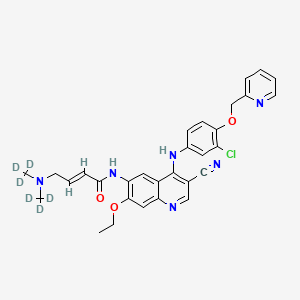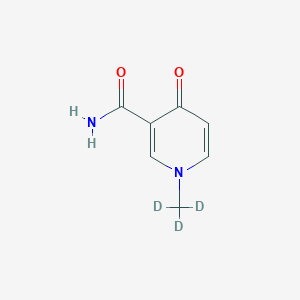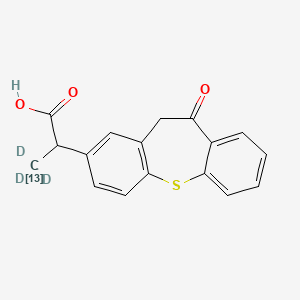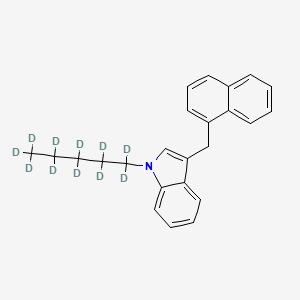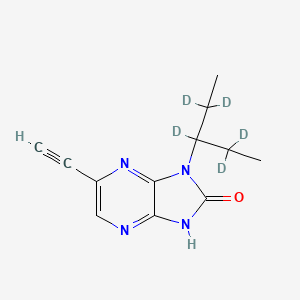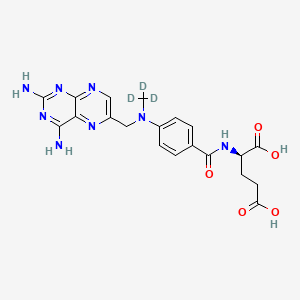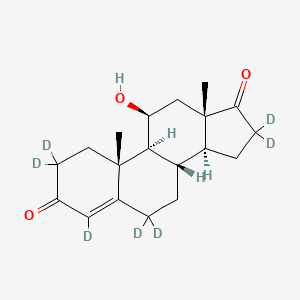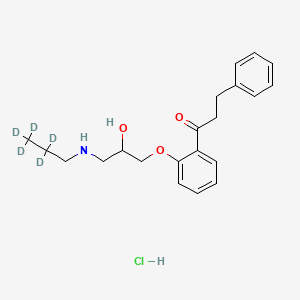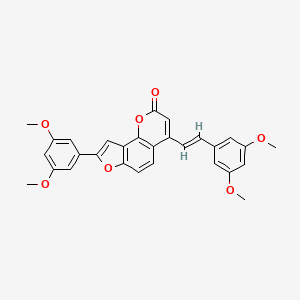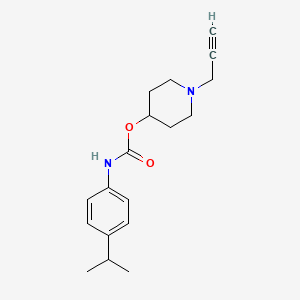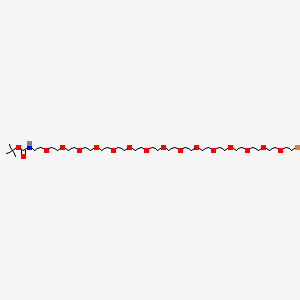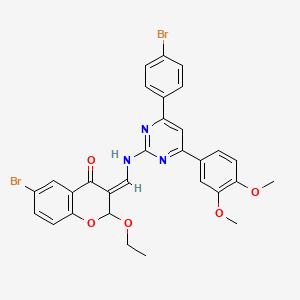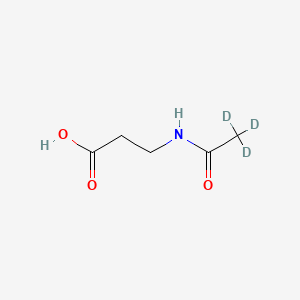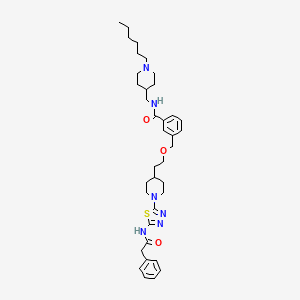
GLS1 Inhibitor-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GLS1 Inhibitor-6, also known as Compound 24y, is a potent and selective inhibitor of the enzyme glutaminase 1 (GLS1). This enzyme plays a crucial role in the glutaminolysis pathway, which is essential for the metabolism of glutamine in cells. This compound has shown significant potential in cancer therapy due to its ability to inhibit the proliferation of cancer cells by targeting their metabolic dependencies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GLS1 Inhibitor-6 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance the selectivity and potency of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure consistency and reproducibility. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are employed to produce this compound on an industrial scale .
化学反応の分析
Types of Reactions
GLS1 Inhibitor-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, are employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
科学的研究の応用
GLS1 Inhibitor-6 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown promise in inhibiting the proliferation of cancer cells by targeting their metabolic pathways.
Metabolic Studies: The compound is used to study the role of glutaminolysis in cellular metabolism and its impact on various diseases.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting glutaminase 1.
Biological Research: It is used to investigate the effects of glutaminase inhibition on cellular processes and signaling pathways.
作用機序
GLS1 Inhibitor-6 exerts its effects by selectively inhibiting the enzyme glutaminase 1 (GLS1). This enzyme is responsible for converting glutamine to glutamate, a key step in the glutaminolysis pathway. By inhibiting GLS1, this compound disrupts the metabolic processes that cancer cells rely on for growth and proliferation. This leads to reduced cell viability and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
BPTES: Another GLS1 inhibitor with a different chemical structure but similar mechanism of action.
Compound 968: A GLS1 inhibitor known for its ability to increase reactive oxygen species levels in cancer cells.
Uniqueness of GLS1 Inhibitor-6
This compound is unique due to its high selectivity for GLS1 over GLS2, making it a more targeted and effective inhibitor. It also shows good oral bioavailability and potent anti-tumor activity, distinguishing it from other GLS1 inhibitors .
特性
分子式 |
C37H52N6O3S |
|---|---|
分子量 |
660.9 g/mol |
IUPAC名 |
N-[(1-hexylpiperidin-4-yl)methyl]-3-[2-[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]ethoxymethyl]benzamide |
InChI |
InChI=1S/C37H52N6O3S/c1-2-3-4-8-19-42-20-14-31(15-21-42)27-38-35(45)33-13-9-12-32(25-33)28-46-24-18-29-16-22-43(23-17-29)37-41-40-36(47-37)39-34(44)26-30-10-6-5-7-11-30/h5-7,9-13,25,29,31H,2-4,8,14-24,26-28H2,1H3,(H,38,45)(H,39,40,44) |
InChIキー |
KBMVEWMZBAAPSR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCN1CCC(CC1)CNC(=O)C2=CC=CC(=C2)COCCC3CCN(CC3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


